Azatoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azatoxin is a naturally occurring cyclopeptide isolated from the mushroom Amanita azorica. It has been found to possess several biological activities, including antitumor, antifungal, and immunomodulatory properties. Azatoxin has been a subject of interest for many years due to its potential therapeutic applications in cancer treatment.
Scientific Research Applications
Azatoxin has been extensively studied for its antitumor activity. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Azatoxin has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its antitumor activity, azatoxin has been found to possess antifungal and immunomodulatory properties.
Mechanism Of Action
The mechanism of action of azatoxin is not fully understood. However, it has been proposed that azatoxin inhibits protein synthesis by binding to the ribosome. This leads to the inhibition of cancer cell growth and induction of apoptosis. Azatoxin has also been shown to activate the immune system by stimulating the production of cytokines.
Biochemical And Physiological Effects
Azatoxin has been found to have several biochemical and physiological effects. It has been shown to inhibit protein synthesis, induce apoptosis, and activate the immune system. Azatoxin has also been found to have antifungal activity by inhibiting the growth of Candida albicans.
Advantages And Limitations For Lab Experiments
Azatoxin has several advantages for lab experiments. It is a naturally occurring compound, which makes it easier to obtain than synthetic compounds. Azatoxin has also been found to have low toxicity, which makes it a safer option for in vitro and in vivo studies. However, the limited availability of the mushroom and the low yield of azatoxin make it difficult to conduct large-scale studies.
Future Directions
There are several future directions for the study of azatoxin. One area of interest is the development of more efficient synthetic methods to produce azatoxin. Another area of interest is the study of the mechanism of action of azatoxin. Understanding the mechanism of action could lead to the development of more effective cancer treatments. Additionally, the study of the immunomodulatory properties of azatoxin could lead to the development of new immunotherapies for cancer. Finally, the study of the antifungal properties of azatoxin could lead to the development of new antifungal drugs.
Synthesis Methods
Azatoxin can be isolated from the fruiting bodies of Amanita azorica. However, due to the limited availability of the mushroom, synthetic methods have been developed to produce azatoxin. One of the most common methods involves the solid-phase synthesis of the cyclopeptide using Fmoc chemistry. The synthetic azatoxin has been shown to have similar biological activity to the naturally occurring compound.
properties
CAS RN |
129564-92-7 |
---|---|
Product Name |
Azatoxin |
Molecular Formula |
C21H20N2O5 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(10R,15S)-10-(4-hydroxy-3,5-dimethoxyphenyl)-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one |
InChI |
InChI=1S/C21H20N2O5/c1-26-16-7-11(8-17(27-2)20(16)24)19-18-14(9-12-10-28-21(25)23(12)19)13-5-3-4-6-15(13)22-18/h3-8,12,19,22,24H,9-10H2,1-2H3/t12-,19+/m0/s1 |
InChI Key |
MIXLRUYCYZPSOQ-HXPMCKFVSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2C3=C(C[C@@H]4N2C(=O)OC4)C5=CC=CC=C5N3 |
SMILES |
COC1=CC(=CC(=C1O)OC)C2C3=C(CC4N2C(=O)OC4)C5=CC=CC=C5N3 |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3=C(CC4N2C(=O)OC4)C5=CC=CC=C5N3 |
synonyms |
1H,6H-3-one-5,4,11,11a-tetrahydro-5-(3,5-dimethoxy-4-hydroxyphenyl)oxazolo(3',4'-1,6)pyrido(3,4-b)indole azatoxin NSC 640737 NSC 640737-M NSC-640737M |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.